molecular formula C22H27N3O4 B278166 Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B278166
M. Wt: 397.5 g/mol
InChI Key: SHVFSONFLQXILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate, also known as MMMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug development. MMMP is a synthetic compound that was first synthesized in 2013 by a group of researchers at the University of Tokyo in Japan. Since then, several studies have been conducted to investigate the properties and potential applications of this compound.

Mechanism Of Action

The mechanism of action of Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. In addition, Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to have low toxicity in normal cells, suggesting that it may be a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its potent antitumor activity, which makes it a valuable tool for investigating the mechanisms of cancer cell growth and survival. In addition, its low toxicity in normal cells makes it a safer alternative to other chemotherapeutic agents that can cause significant side effects. However, one limitation of using Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its high cost, which may limit its availability for researchers with limited resources.

Future Directions

There are several potential future directions for research on Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate. One area of interest is the development of Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate derivatives with improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of the potential use of Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in combination with other chemotherapeutic agents to enhance its antitumor activity. Finally, further studies are needed to elucidate the precise mechanism of action of Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate and to identify potential biomarkers for predicting its efficacy in cancer treatment.

Synthesis Methods

The synthesis of Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves a multi-step process that includes the reaction of 3-aminobenzoic acid with 2-methoxy-3-methylbenzoyl chloride to form an intermediate product, which is then reacted with 4-methylpiperazine and methyl chloroformate to yield the final product. The reaction conditions and purification methods used in the synthesis have been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to exhibit potent antitumor activity in several cancer cell lines, including lung, breast, and colon cancer. Studies have also demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

Product Name

Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O4/c1-15-6-5-7-17(20(15)28-3)21(26)23-18-14-16(22(27)29-4)8-9-19(18)25-12-10-24(2)11-13-25/h5-9,14H,10-13H2,1-4H3,(H,23,26)

InChI Key

SHVFSONFLQXILF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.